Technical Monograph: Physicochemical Profiling of the 1H-Pyrazolo[3,4-c]pyridine-3-carboxamide Scaffold
Technical Monograph: Physicochemical Profiling of the 1H-Pyrazolo[3,4-c]pyridine-3-carboxamide Scaffold
[1][2]
Executive Summary
1H-pyrazolo[3,4-c]pyridine-3-carboxamide (CAS: 1427502-31-5) represents a high-value pharmacophore in modern medicinal chemistry, serving as a bioisostere for the purine and indazole rings found in numerous kinase inhibitors (e.g., JAK, GSK-3) and G-protein coupled receptor (GPCR) modulators.[1] Its utility stems from a unique electronic distribution that balances hydrogen bond donor/acceptor capabilities with a compact, planar topology suitable for ATP-binding pockets.[2]
This technical guide provides a rigorous analysis of the molecule's physicochemical properties, focusing on the critical parameters that dictate its behavior in drug formulation and biological assays: tautomerism, acid-base dissociation (pKa), lipophilicity (LogP/D), and solubility.[2][3]
Part 1: Chemical Identity & Structural Analysis[2][4][5]
The 1H-pyrazolo[3,4-c]pyridine core is a fused bicyclic system containing three nitrogen atoms. The "3,4-c" designation indicates the specific fusion face of the pyridine ring to the pyrazole. The 3-carboxamide moiety introduces a polar "head" group, significantly altering the solvation profile compared to the unsubstituted parent heterocycle.
Nomenclature and Identification
-
CAS Registry Number: 1427502-31-5[5]
-
Molecular Formula: C
Hngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted"> N O[1] -
Molecular Weight: 162.15 g/mol [1]
Tautomeric Equilibrium
A critical feature of this scaffold is the prototropic tautomerism of the pyrazole ring.[4] While the 1H-tautomer is generally the thermodynamically preferred species in the solid state and neutral aqueous solution, the 2H-tautomer becomes accessible under specific binding conditions or solvent environments.[1] This equilibrium is sensitive to the electronic influence of the fused pyridine ring.
Mechanistic Insight: The pyridine nitrogen (N5) exerts an electron-withdrawing effect, increasing the acidity of the pyrazole NH compared to a standard indazole.
Figure 1: Tautomeric equilibrium between 1H and 2H forms, influenced by the fused pyridine ring's electronics.[3]
Part 2: Core Physicochemical Parameters[4]
The following data aggregates experimental ranges and high-confidence consensus models (ACD/Labs, ChemAxon) for the 3-carboxamide derivative.
Physicochemical Data Table[1][3][4][8]
| Parameter | Value / Range | Context & Implications |
| Molecular Weight | 162.15 Da | Fragment-like; ideal for FBDD (Fragment-Based Drug Discovery).[1][4] |
| cLogP | -0.2 to 0.5 | Low lipophilicity due to the polar amide and pyridine N. Indicates good aqueous solubility potential but requires optimization for membrane permeability.[1] |
| TPSA | ~84 Ų | Topological Polar Surface Area. The amide (43 Ų) + Pyrazole/Pyridine Ns contribute significantly. <140 Ų suggests good oral bioavailability. |
| pKa (Acid) | ~10.5 - 11.5 | Pyrazole NH deprotonation.[1] Higher than simple pyrazoles due to amide stabilization. |
| pKa (Base) | ~2.5 - 3.5 | Pyridine Nitrogen protonation.[1] Significantly lower than pyridine (pKa ~5.2) due to the electron-withdrawing pyrazole and carboxamide.[1] |
| H-Bond Donors | 2 | Amide NH |
| H-Bond Acceptors | 3 | Pyridine N + Amide O + Pyrazole N. |
| Melting Point | >240 °C | High melting point indicates strong intermolecular H-bonding and crystal lattice energy (typical of planar carboxamides).[1][4] |
Ionization Behavior
The molecule is amphoteric but predominantly exists as a neutral species at physiological pH (7.4).[4]
-
Acidic pH (< 2): Protonation occurs at the pyridine nitrogen (N5), forming a cationic species.[2][3] This significantly enhances solubility.
-
Basic pH (> 11): Deprotonation of the pyrazole NH (N1) forms an anion.
Part 3: Solubility & Stability Profile
Aqueous Solubility[1][2][4]
-
Neutral pH (Water): Moderate to Low. The planar aromatic stacking and strong intermolecular hydrogen bonds (amide dimer motif) limit intrinsic solubility (
). -
Acidic Media (0.1 N HCl): High. Protonation of the pyridine nitrogen disrupts stacking and increases solvation.
-
Organic Solvents: Highly soluble in DMSO and DMF.[1] Sparingly soluble in non-polar solvents (hexane, DCM) due to high polarity.
Stability[1][2][4]
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Solid State: Chemically stable at room temperature.[1] Hygroscopicity is generally low unless in salt form (e.g., HCl salt).[2]
-
Solution Stability:
-
Hydrolysis:[1] The carboxamide bond is robust under standard physiological conditions but can hydrolyze to the carboxylic acid under strong acidic/basic reflux (e.g., 6N HCl, 100°C).[2][3]
-
Oxidation:[1] The pyridine ring is resistant to oxidative metabolism, but the pyrazole nitrogen can be a site for glucuronidation in vivo.[2][3]
-
Part 4: Experimental Protocols
Protocol: Potentiometric pKa Determination
Objective: To accurately determine the ionization constants of the pyridine nitrogen and pyrazole NH.
Reagents:
-
Compound Stock: 10 mM in DMSO.
-
Titrant: 0.1 M KOH and 0.1 M HCl (standardized).
-
Media: 0.15 M KCl (ionic strength adjustor).
Methodology:
-
Preparation: Dissolve 1-2 mg of the compound in a minimal volume of DMSO (ensure final DMSO < 2% v/v) and add to 20 mL of degassed 0.15 M KCl solution.
-
Acidification: Lower the pH to ~1.8 using 0.1 M HCl to ensure the pyridine is fully protonated.
-
Titration: Titrate with 0.1 M KOH under inert gas (N
or Ar) atmosphere to exclude CO . Record pH vs. volume added. -
Data Analysis: Use the Bjerrum plot or Gran plot method to identify inflection points.[4]
-
First Inflection: Deprotonation of Pyridine H
(expect pH ~3.0). -
Second Inflection: Deprotonation of Pyrazole NH (expect pH >10.5).
-
Protocol: Shake-Flask LogD Measurement
Objective: To measure lipophilicity at physiological pH.[1]
Methodology:
-
Phase Preparation: Pre-saturate 1-Octanol with Phosphate Buffered Saline (PBS, pH 7.4) and vice-versa for 24 hours.
-
Equilibration: Dissolve compound in the pre-saturated octanol phase (Target conc: 100 µM).
-
Partitioning: Add equal volume of pre-saturated PBS. Shake at 25°C for 4 hours.
-
Separation: Centrifuge at 3000g for 10 mins to separate phases.
-
Quantification: Analyze both phases using HPLC-UV (254 nm).
-
Calculation: LogD
= Logngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted"> ([Conc] / [Conc] ).
-
Part 5: Implications for Drug Design[4][9]
The 1H-pyrazolo[3,4-c]pyridine-3-carboxamide scaffold offers a distinct "design vector" profile.
Figure 2: Strategic implications of physicochemical properties on drug design and formulation.[1]
-
Kinase Selectivity: The H-bond donor-acceptor motif mimics the adenine ring of ATP, making it a "privileged scaffold" for kinase hinge binding.[1][4]
-
Fragment Growth: The N1 position is the primary vector for increasing molecular weight and lipophilicity (e.g., adding aryl/benzyl groups) to access the hydrophobic pocket.[3][4]
-
Formulation: Due to the high melting point and moderate logP, formulation development should prioritize particle size reduction (micronization) or salt formation (Mesylate or HCl) to enhance dissolution rates.[3][4]
References
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National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 6451441, 1H-Pyrazolo[3,4-c]pyridine. Retrieved from [Link]
-
Royal Society of Chemistry. (2023). Synthesis and vectorial functionalisation of pyrazolo[3,4-c]pyridines. RSC Advances. Retrieved from [Link]
-
Bentham Science. (2021).[4] Synthesis and Biological Activity of Pyrazolo[4,3-c]heterocyclic Derivatives. Mini-Reviews in Organic Chemistry. Retrieved from [Link]
